5-phenethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-phenethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C10H11N3S and its molecular weight is 205.28. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Properties
5-Phenethyl-4H-1,2,4-triazole-3-thiols and their derivatives have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant in vitro antioxidant activity, with some being more potent than existing antioxidants. This suggests their potential use in areas where antioxidant properties are desirable (Ihnatova et al., 2021).
Physical and Chemical Properties
The physical and chemical properties of derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiols have been extensively studied. These studies encompass the synthesis of new derivatives, their structural confirmation using modern analytical methods, and primary pharmacological screening. Such research is crucial for understanding the potential applications of these compounds in various fields, including medicine, pharmacy, and material science (Khilkovets, 2021).
Development of New Compounds
Research has focused on the synthesis and evaluation of various derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiols. This includes the creation of compounds like alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio)acet(propan,benz)imidates, which have been confirmed by physical-chemical methods of analysis. Such studies contribute to the expansion of available compounds for further pharmaceutical and chemical research (Tatyana et al., 2019).
Antitumor Activity
Several derivatives of 5-phenethyl-4H-1,2,4-triazole-3-thiol have been synthesized and studied for their antitumor properties. The research in this area is crucial for developing new therapeutic agents in cancer treatment (Ovsepyan et al., 2018).
Corrosion Inhibition
Research has demonstrated the effectiveness of certain fatty acid triazoles, including derivatives of this compound, in inhibiting the corrosion of metals like steel. This application is significant for industries where metal corrosion is a concern (Quraishi et al., 2002).
Mechanism of Action
Target of Action
It is known that this compound exhibits antioxidant properties , suggesting that it may interact with reactive oxygen species (ROS) or other oxidative stress-related targets within the cell.
Mode of Action
The mode of action of 5-phenethyl-4H-1,2,4-triazole-3-thiol is primarily through its antioxidant activity It is suggested that this compound may neutralize ROS, thereby preventing oxidative damage to cellular components
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antioxidant activity. By neutralizing ROS, this compound could potentially prevent oxidative damage to cellular components, thereby preserving cell integrity and function . .
Properties
IUPAC Name |
5-(2-phenylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBNOLRAIDFBKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.